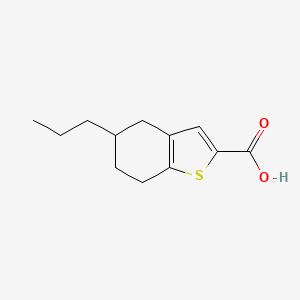

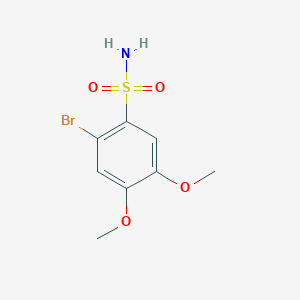

4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Descripción general

Descripción

“4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide” is a biochemical used for proteomics research . It has been synthesized as a potent fungicidal agent . It also inhibits the growth of kinetoplastid parasites (Trypanosoma cruzi and Leishmania mexicana) in vitro .

Synthesis Analysis

The synthesis of “4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide” involves several artificial paths and varied physico-chemical factors . The compound was synthesized by fluorination of a novel nitro precursor with [18F]KF in the presence of Kryptofix 222 .Molecular Structure Analysis

The molecular formula of “4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide” is C10H6FN3O3S, with a molecular weight of 267.24 . In the crystal structure, weak intermolecular C—H⋯N and N—H⋯N hydrogen bonds are found .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide” are complex and involve several steps . The compound is used to obtain free carbene particles and complexed with transition metals .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Coordination Networks and Nonlinear Optical Properties : The hydrothermal synthesis method employing 4-fluoro-N-(1H-tetrazol-5-yl)benzamide among other tetrazolate-yl acylamide tectons with cadmium dichloride resulted in crystalline coordination networks with significant second harmonic generation efficiencies. This study highlights the impact of substituents in tetrazole-yl acylamide tectons on the structural topologies and nonlinear optical properties of the coordination networks (Liao et al., 2013).

Synthesis of Derivatives and Analogs

Synthesis of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one Derivatives : The study reports on new nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one synthesized by cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. This includes compounds like 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamides, highlighting their potential in chemical synthesis (Shlenev et al., 2017).

Synthesis of Fluoro Substituted Sulphonamide Benzothiazole Compounds : A study focusing on synthesizing novel compounds such as 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene (1,3) thiazolidin-4-one, which showed potential for antimicrobial activity. The research underlines the importance of fluoro substitutions in enhancing biodynamic properties (Jagtap et al., 2010).

Applications in Medical Imaging

- Radiosynthesis of Cyclin-Dependent Kinase-2 Inhibitor : A study detailed the radiosynthesis of an 18F-labeled cyclin-dependent kinase-2 inhibitor as a potential radiotracer for molecular imaging in vivo, employing positron emission tomography. This demonstrates the application of fluorine-substituted benzamides in medical imaging (Svensson et al., 2011).

Antimicrobial Activities

- **Synthesis of Thiazole and Thiazolidine Derivatives for Antimicrobial Screening**: Research into synthesizing 5-arylidene derivatives of fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial activity. These compounds, particularly those with a fluorine atom in the benzoyl group, exhibited enhanced activity against various bacterial and fungal strains, underscoring the potential of fluorine-substituted benzamides in antimicrobial applications (Desai et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O3S/c11-7-3-1-6(2-4-7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPQIICQNRTBPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407370 | |

| Record name | 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

CAS RN |

326-05-6 | |

| Record name | 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid](/img/structure/B1366098.png)

![2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide](/img/structure/B1366104.png)

![2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1366126.png)

![5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1366136.png)

![4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B1366144.png)

![2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid](/img/structure/B1366148.png)

![2-[3-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1366175.png)